An In-depth Technical Guide to the Synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
An In-depth Technical Guide to the Synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
This guide provides a comprehensive overview of the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, a versatile reagent in organic chemistry. The content is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic protocol, the underlying chemical principles, and practical considerations for successful implementation.
Introduction: The Significance of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, often abbreviated as DMC, is a valuable reagent in organic synthesis, primarily known for its role as a powerful dehydrating agent, comparable to dicyclohexylcarbodiimide (DCC).[1][2] Its utility extends to the activation of carboxylic acids for the formation of esters and amides, the synthesis of various heterocyclic compounds, and as a precursor for other functionalized imidazolium salts.[1][2][3] The advantages of DMC include its high reactivity, the ease of removal of its urea byproduct (1,3-dimethyl-2-imidazolidinone), and its generally lower toxicity profile compared to some other coupling reagents.[1]
Core Synthesis Pathway: From Urea to Chloroamidinium Salt
The most established and widely employed method for the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride involves the chlorination of the corresponding cyclic urea, 1,3-dimethyl-2-imidazolidinone (DMI).[1] This transformation is typically achieved using a potent chlorinating agent, with phosgene and its safer alternatives being the most common choices.
The underlying mechanism involves the activation of the carbonyl group of 1,3-dimethyl-2-imidazolidinone by the chlorinating agent. This is followed by the elimination of a stable byproduct (e.g., carbon dioxide in the case of phosgene) and the formation of the desired chloroamidinium salt.
Diagram 1: Synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride
Caption: General reaction scheme for the synthesis of DMC.
Experimental Protocols
This section details two primary protocols for the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, utilizing phosgene and a safer, solid alternative, triphosgene.
Caution: Phosgene is an extremely toxic gas. All manipulations must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.[4]
A detailed procedure for the synthesis of a similar chloroamidinium salt using phosgene is described in Organic Syntheses, which can be adapted for the preparation of DMC.[4] A general procedure involves the reaction of 1,3-dimethyl-2-imidazolidinone with phosgene in an inert solvent.[5]
Step-by-Step Methodology:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubbing system for unreacted phosgene, add 1,3-dimethyl-2-imidazolidinone (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride).[5]
-
Phosgene Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly bubble phosgene gas (approximately 1.1-1.2 eq.) through the stirred solution.
-
Reaction Progression: After the addition of phosgene, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by the formation of a white precipitate.
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Work-up and Isolation: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. The resulting white solid is 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride, which can be washed with a small amount of cold, anhydrous solvent and dried under vacuum.[5]
Triphosgene, a stable crystalline solid, serves as a safer and more convenient substitute for phosgene gas.[6][7] It thermally decomposes to generate three equivalents of phosgene in situ.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyl-2-imidazolidinone (1.0 eq.) in anhydrous dichloromethane.
-
Reagent Addition: In the dropping funnel, prepare a solution of triphosgene (0.34 eq., as it generates 3 eq. of phosgene) in anhydrous dichloromethane.
-
Reaction: Cool the flask containing the DMI solution to 0 °C. Add the triphosgene solution dropwise over a period of 30-60 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours.
-
Isolation: Upon cooling to room temperature, the product will typically precipitate out of the solution. The white solid can be collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to yield pure 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride.
Diagram 2: Experimental Workflow for Triphosgene Synthesis
Caption: Step-by-step workflow for the synthesis of DMC using triphosgene.
Quantitative Data Summary
The following table provides a summary of the typical quantitative data for the synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride.
| Reagent | Molar Equiv. (vs. DMI) | Molecular Weight ( g/mol ) | Typical Scale (mmol) |
| 1,3-Dimethyl-2-imidazolidinone | 1.0 | 114.15 | 100 |
| Phosgene | ~1.1 | 98.92 | 110 |
| Triphosgene | ~0.34 | 296.75 | 34 |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride | 169.05 | >90%[5] |
Physicochemical Properties and Handling
2-Chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is a white to off-white crystalline solid.[5] It is hygroscopic and should be stored in a desiccator or under an inert atmosphere to prevent decomposition.[1] The compound is soluble in solvents like chloroform, methanol, and water.[5]
Safety and Hazard Considerations
-
Phosgene: As mentioned, phosgene is extremely toxic and requires specialized handling procedures.
-
Triphosgene: While safer than phosgene, triphosgene is still a hazardous substance and should be handled with care in a well-ventilated fume hood. It can release phosgene upon contact with moisture or nucleophiles.
-
2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride: The product is a corrosive solid and can cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.
Applications in Drug Development and Research
The primary application of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride in a research and drug development context is as a versatile coupling reagent. Its ability to facilitate the formation of amide and ester bonds under mild conditions makes it a valuable tool in peptide synthesis and the construction of complex organic molecules.[8][9] Furthermore, its role in the synthesis of various heterocyclic structures provides access to novel scaffolds for medicinal chemistry programs.[2]
Conclusion
The synthesis of 2-chloro-1,3-dimethyl-1H-imidazol-3-ium chloride is a well-established process, with protocols utilizing both phosgene and its safer surrogate, triphosgene. This guide provides the necessary technical details and safety considerations for the successful preparation of this important synthetic reagent. Its broad utility in organic synthesis, particularly in the context of drug discovery and development, underscores the importance of a thorough understanding of its preparation and handling.
References
- A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing).
-
Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Scientific.Net. Available at: [Link]
- Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Unavailable Source.
-
Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. ResearchGate. Available at: [Link]
-
Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Available at: [Link]
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 1. A Powerful Dehydrating Equivalent to DCC. Unavailable Source.
-
A Convenient Laboratory Preparation of N,N-Dimethyl-dichloro-methylene-iminium Chloride (Phosgene-iminium chloride). Taylor & Francis Online. Available at: [Link]
-
Propenylamine, 1-chloro-N,N,2-trimethyl. Organic Syntheses Procedure. Available at: [Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. Available at: [Link]
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Unavailable Source.
-
Triphosgene. Wikipedia. Available at: [Link]
-
(PDF) Triphosgene: an efficient chlorination reagent for synthesis of 5-chloro-2-pentanone from acetyl-n-propanol. ResearchGate. Available at: [Link]
-
dichloro-methylene-iminium chloride. Taylor & Francis Online. Available at: [Link]
-
Facile chloride substitution of activated alcohols by triphosgene: application to cephalosporin chemistry. ACS Publications. Available at: [Link]
-
-
Organic Syntheses Procedure. Available at: [Link]
-
- 2-Chloro-1,3-dimethylimidazolinium Chloride. 2.
-
2-Chloro-1,3-dimethylimidazolinium chloride | C5H10Cl2N2 | CID 10176306. PubChem. Available at: [Link]
-
1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. Chemical Communications (RSC Publishing). Available at: [Link]
-
1,3-dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct. PubMed. Available at: [Link]
-
Phosgene Chemistry | PDF | Chlorine | Amine. Scribd. Available at: [Link]
-
Synthesis of 1,3-dialkylimidazolium-2-carboxylates by direct carboxylation of 1,3-dialkylimidazolium chlorides with CO 2 | Request PDF. ResearchGate. Available at: [Link]
-
Phosgene iminium chloride | CH2Cl3N | CID 21460054. PubChem - NIH. Available at: [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloro-1,3-dimethylimidazolidinium chloride | 37091-73-9 [chemicalbook.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triphosgene - Wikipedia [en.wikipedia.org]
- 8. 2-Chloro-1,3-dimethylimidazolinium Chloride | 37091-73-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
